

An In-depth Technical Guide to the Chemical Properties and Structure of Neurodazine

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Compound of Interest

Compound Name: Neurodazine

Cat. No.: B1678221

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Introduction

Neurodazine is a synthetic, cell-permeable, tri-substituted imidazole compound that has garnered significant interest in the field of regenerative medicine and neuroscience.^[1] It is recognized for its potent ability to induce neurogenesis in various cell types, including non-pluripotent C2C12 myoblasts, mature human skeletal muscle cells, pluripotent P19 embryonic carcinoma cells, and neuroblastoma cells.^[1] This document provides a comprehensive overview of the chemical properties, structure, and biological activity of **Neurodazine**, with a focus on its mechanism of action and the experimental protocols relevant to its study.

Chemical Structure and Identifiers

Neurodazine's core structure is a 2,4,5-triarylimidazole, which is a common motif in bioactive molecules. Its systematic IUPAC name is 2-[5-(3-Chlorophenyl)-2-furanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole.

Table 1: Chemical Identifiers for **Neurodazine**

Identifier	Value	Reference
IUPAC Name	2-[5-(3-chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole	
CAS Number	937807-66-4	
Molecular Formula	C ₂₇ H ₂₁ ClN ₂ O ₃	
SMILES	<chem>COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)O</chem>	
InChI Key	FEEOFPAEDSMOTO-UHFFFAOYSA-N	

Physicochemical Properties

The physicochemical properties of **Neurodazine** are crucial for its biological activity, particularly its cell permeability. While extensive experimental data on all its properties are not publicly available, key information has been compiled from various sources.

Table 2: Physicochemical Data for **Neurodazine**

Property	Value	Reference
Molecular Weight	456.92 g/mol	
Appearance	Yellow solid/film	
Purity	≥98% (HPLC)	
Solubility	DMSO: up to 100 mM Ethanol: up to 50 mM	
Storage Temperature	2-8°C (short-term), -20°C (long-term)	
Computed XLogP3	6.4	
Computed pKa (strongest acidic)	11.59	Not explicitly found in search results
Computed pKa (strongest basic)	3.53	Not explicitly found in search results
Melting Point	Not available	
Boiling Point	Not available	

Spectroscopic Data

Mass spectrometry data provides confirmation of **Neurodazine**'s molecular weight and fragmentation pattern.

Table 3: Mass Spectrometry Data for **Neurodazine**

Parameter	Value	Reference
Spectrum Type	MS2 / MS-MS	
Precursor Type	[M+H] ⁺	
Precursor m/z	457.1313	
Major Fragment m/z	442.1, 318.2, 254.1	

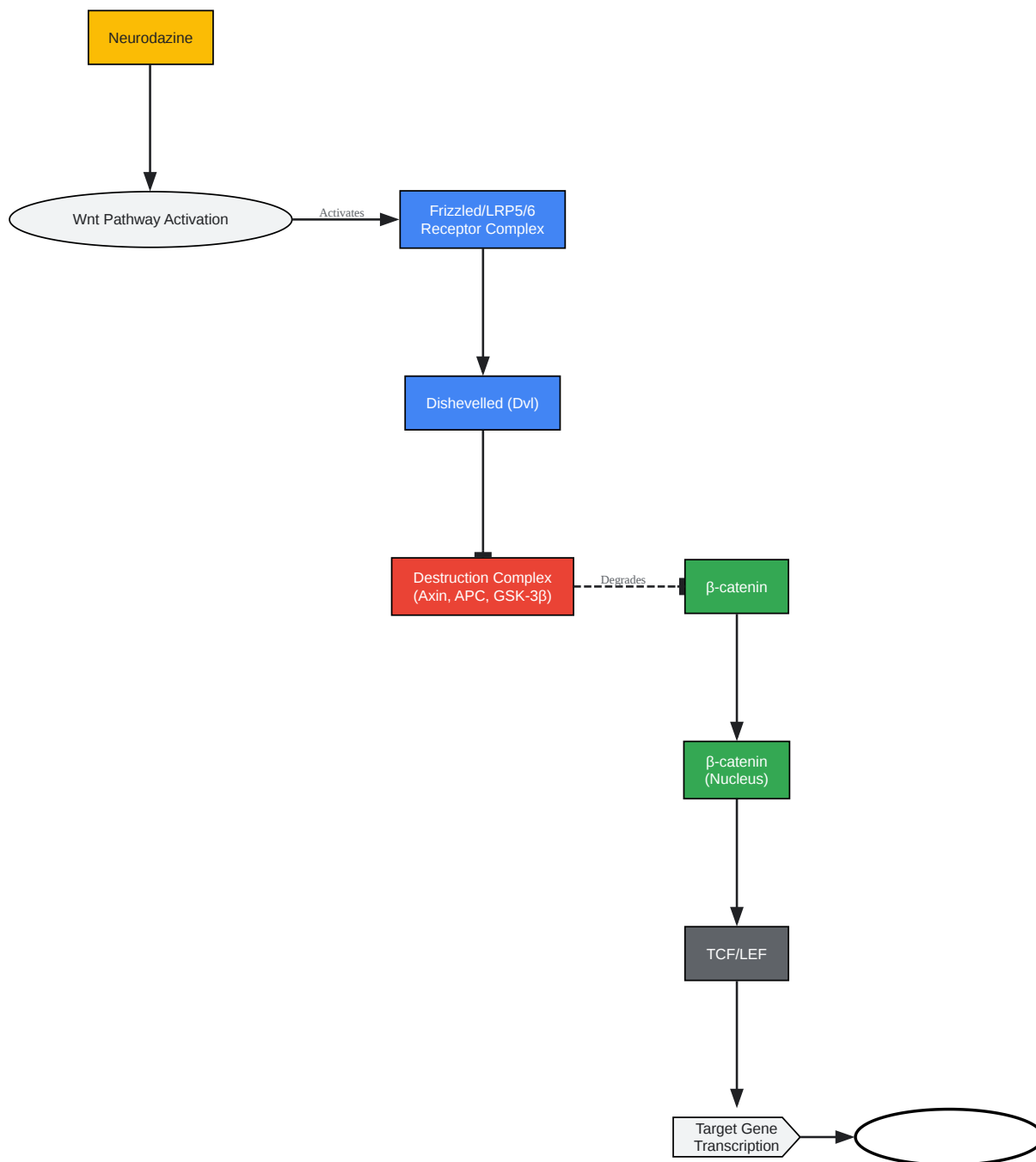
Note: Detailed ^1H -NMR and ^{13}C -NMR data for **Neurodazine** are not readily available in the cited literature.

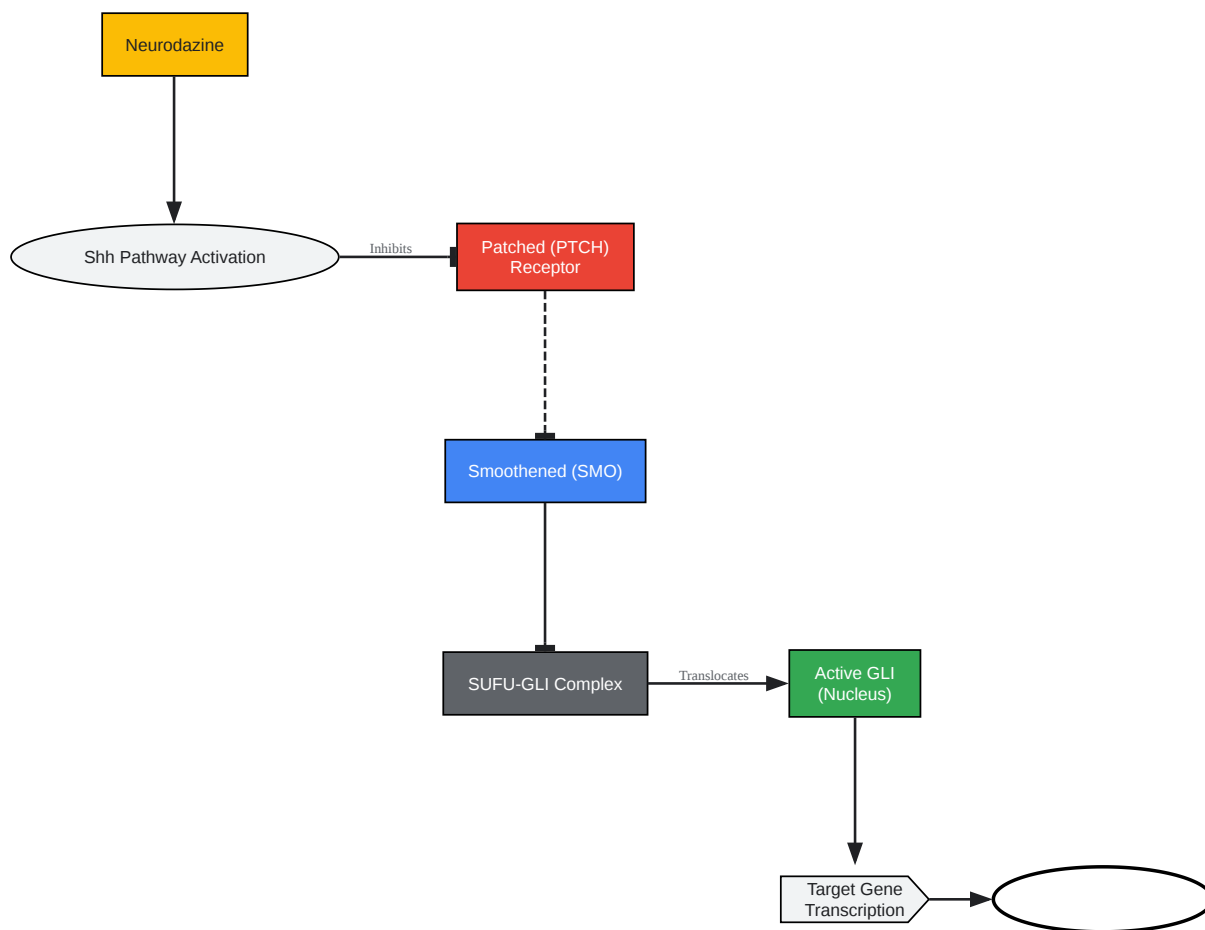
Mechanism of Action: Signaling Pathways

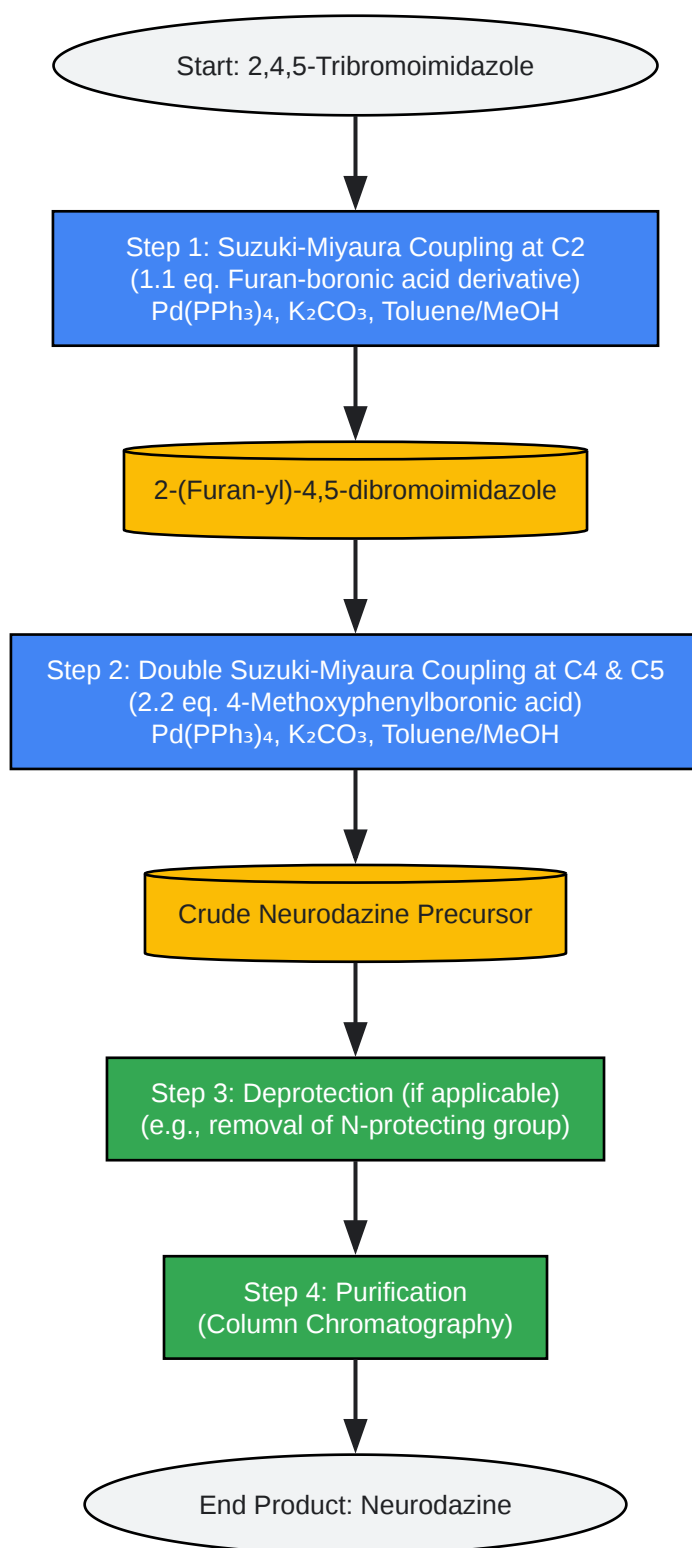
Neurodazine exerts its neurogenic effects by activating key developmental signaling pathways. Studies have shown that in neuroblastoma cells, **Neurodazine** activates both the Wnt and Sonic Hedgehog (Shh) signaling pathways. In fibroblast cells, the neurogenesis is primarily driven by the activation of the Wnt signaling pathway.

Wnt Signaling Pathway

The canonical Wnt signaling pathway is crucial for neurogenesis. In the absence of a Wnt ligand, β -catenin is phosphorylated by a destruction complex (containing Axin, APC, and GSK- 3β) and subsequently targeted for degradation. The binding of a Wnt ligand to its receptor Frizzled (Fzd) and co-receptor LRP5/6 leads to the inhibition of the destruction complex. This allows β -catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes by associating with TCF/LEF transcription factors. **Neurodazine** is believed to activate this pathway, leading to the expression of genes that promote neuronal differentiation.







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References

- 1. cdn.stemcell.com [cdn.stemcell.com]
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